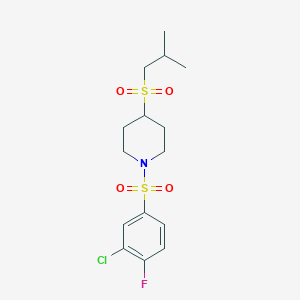

![molecular formula C17H12BrFN2O3S B2689766 (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-99-5](/img/structure/B2689766.png)

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

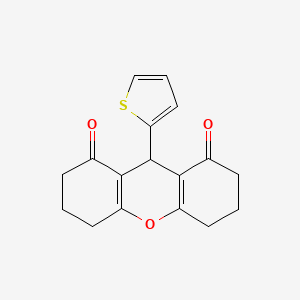

Thiazolidines and dithiolanes, which are structurally related to the compound you mentioned, are representatives of five-membered heterocycles containing nitrogen and sulfur heteroatoms . They have been of interest in a wide range of pharmaceutical, agrochemical, coordination, medicinal, and organic chemistry applications .

Chemical Reactions Analysis

A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions for Medicinal Chemistry

The synthesis and reactions of thiosemicarbazides, triazoles, Schiff bases, and other derivatives showcase the versatility of related chemical structures in medicinal chemistry, particularly as antihypertensive α-blocking agents. The chemical processes involve the synthesis of various compounds starting from related structures, demonstrating their potential in the development of medications with low toxicity and promising pharmacological profiles (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Aldose Reductase Inhibitors

A series of iminothiazolidin-4-one acetate derivatives, synthesized for evaluation as aldose reductase inhibitors, indicates the compound's potential in the treatment of diabetic complications. This research suggests the role of the compound's derivatives in developing novel drugs to manage diabetic symptoms and complications by inhibiting specific enzymes involved in the disease's progression (Ali et al., 2012).

Antimicrobial and Anticancer Agents

The synthesis, characterization, and evaluation of antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes offer insights into their use as antimicrobial agents against various bacterial strains. These compounds are synthesized under mild conditions and show good potential in treating infections caused by epidemic-causing bacterial strains (Mishra et al., 2019). Additionally, new benzothiazole acylhydrazones have been studied for their anticancer activities, revealing the benzothiazole derivatives' eligibility as anticancer agents in medicinal chemistry (Osmaniye et al., 2018).

Zukünftige Richtungen

The development of new one-pot reactions (OPRs) and improvement of known OPRs for the synthesis of new compounds is an active area of research in synthetic organic chemistry . These methods are highly significant in industrial synthetic chemistry, green chemistry, and pharmaceutical chemistry applications for generation of structural diversity and libraries of drug-like molecules .

Wirkmechanismus

Target of action

The compound contains a benzothiazole ring, which is a common structural motif in many pharmaceuticals and biologically active compounds . Benzothiazoles have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific target of “(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate” would depend on its specific biological activity, which is currently unknown.

Mode of action

Many benzothiazole derivatives exert their effects by interacting with various enzymes and receptors in the body .

Biochemical pathways

Without specific information on the compound’s biological activity, it’s difficult to predict the biochemical pathways it might affect. Given the wide range of activities exhibited by benzothiazole derivatives, it’s likely that this compound could interact with multiple pathways .

Eigenschaften

IUPAC Name |

methyl 2-[2-(2-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN2O3S/c1-24-15(22)9-21-13-7-6-10(19)8-14(13)25-17(21)20-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNOYEPOEMTARC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2689689.png)

![1-Benzyl-4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-2-one](/img/structure/B2689695.png)

![N-(4-chlorophenyl)-3-ethyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2689696.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2689699.png)

![1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone](/img/structure/B2689701.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2689702.png)